molecular formula C12H19NO2 B13482781 Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B13482781
M. Wt: 209.28 g/mol
InChI Key: TUTYZGXWFLQXMA-UHFFFAOYSA-N
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Description

Chemical Profile tert-Butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate ( 2703778-83-8) is a high-value chemical building block with the molecular formula C 12 H 19 NO 2 and a molecular weight of 209.28 g/mol [ citation:1 ]. Its structure features an azetidine ring, a four-membered nitrogen heterocycle, which is doubly substituted with geminal dimethyl groups at the 2-position and a terminal ethynyl (acetylene) group at the 3-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern synthetic chemistry that enhances stability and handles the amine functionality [ citation:1 ]. Research Applications and Value This compound is primarily used in medicinal chemistry and drug discovery research as a versatile synthetic intermediate. The presence of both a rigid, strained azetidine ring and a highly reactive ethynyl group makes it a particularly valuable scaffold. The terminal alkyne is a key functional group for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently conjugate the azetidine scaffold with a vast array of azide-containing molecules, such as biomarkers, polymers, or other pharmacophores, to create novel compound libraries for biological screening [ citation:1 ]. The gem-dimethyl substitution on the ring confers increased conformational restraint and potential metabolic stability, properties highly sought after in the design of new active compounds. As such, this reagent is instrumental in the synthesis of more complex molecules targeting a range of biological pathways. Handling and Ordering The compound is typically subject to cold-chain transportation to ensure its stability and integrity upon delivery [ citation:1 ]. It is offered For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-7-9-8-13(12(9,5)6)10(14)15-11(2,3)4/h1,9H,8H2,2-6H3

InChI Key

TUTYZGXWFLQXMA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The strained four-membered azetidine ring exhibits reactivity toward nucleophiles. While direct data on this compound is limited, analogs like tert-butyl 3-bromoazetidine-1-carboxylate ( ) undergo nucleophilic aromatic substitution (SNAr) with phenols or amines under basic conditions (e.g., K2CO3 in DMF at 60–90°C) . For the ethynyl-substituted derivative, similar reactivity may occur under optimized conditions:

Reaction TypeConditionsExample TransformationYieldSource
SNAr with PhenolsK2CO3, DMF, 60°CAzetidine-O-aryl ether formation~100%
SNAr with AminesDIEA, DMF, RTAzetidine-N-alkylation61%

The ethynyl group’s electron-withdrawing effect may enhance the azetidine ring’s electrophilicity, facilitating such substitutions.

Alkyne-Specific Reactions

The terminal ethynyl group enables classic alkyne transformations:

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl/vinyl halides is feasible. Search results highlight the use of palladium catalysts in related syntheses, suggesting compatibility.

SubstrateCatalyst SystemSolventProduct TypeYieldSource
Aryl iodidePd(PPh3)4, CuIDioxaneBiaryl acetyleneN/A

Huisgen Cycloaddition

The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is widely used in click chemistry but requires experimental validation for this specific compound.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleavable under acidic conditions, yielding the free azetidine amine. While not directly observed for this compound, analogous deprotections (e.g., HCl in EtOH/water ) are well-documented:

Deprotection AgentConditionsProductYieldSource
HCl (1M)EtOH, 38°CAzetidine hydrochloride salt100%

Post-deprotection, the amine can engage in further reactions, such as amide bond formation (e.g., EDCI/HOBt-mediated coupling ).

Ring-Opening Reactions

Azetidine’s ring strain (∼23 kcal/mol) predisposes it to ring-opening under nucleophilic or reductive conditions. For example:

  • Acid-Mediated Ring Expansion : Protonation of the nitrogen may lead to ring expansion to pyrrolidine derivatives.

  • Reductive Opening : LiAlH4 or similar agents could reduce the ring, though this remains speculative without direct data.

Functionalization via Ethynyl Group

The ethynyl moiety allows for additional modifications:

  • Hydroalkynylation : Catalytic hydration to ketones (e.g., HgSO4/H2SO4).

  • Halogenation : Electrophilic addition of Br2 or I2 to form dihaloalkenes.

Comparative Reactivity with Structural Analogs

Key insights from related compounds:

CompoundReaction TypeConditionsOutcomeSource
tert-Butyl 3-bromoazetidine-1-carboxylateSNAr with pyridinolsK2CO3, DMF, 60°CO-Arylazetidine derivatives
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylateAmide couplingEDCI/HOBt, DMF, RTPeptide-like adducts

Scientific Research Applications

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following table compares the target compound with azetidine carboxylates differing in substituent type, position, or functional groups:

Compound Name CAS Number Molecular Formula Substituents Functional Groups Key Differences
Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate Not provided C12H19NO2 (inferred) 3-ethynyl, 2,2-dimethyl Ethynyl, Boc Reference compound
Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate 2446668-77-3 C11H19NO3 3-formyl, 2,2-dimethyl Aldehyde, Boc Ethynyl vs. formyl; aldehyde enables nucleophilic additions
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C9H18N2O2 3-amino, 2-methyl Amine, Boc Ethynyl vs. amine; dimethyl vs. single methyl
Tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate 2165737-81-3 C11H21NO3 2-hydroxymethyl, 3,3-dimethyl Hydroxyl, Boc Substituent position (2 vs. 3); hydroxyl vs. ethynyl
Tert-butyl 3-ethynylazetidine-1-carboxylate 287193-01-5 C10H15NO2 3-ethynyl Ethynyl, Boc Absence of 2,2-dimethyl groups; higher ring strain

Reactivity and Stability

  • Ethynyl Group Reactivity: The ethynyl substituent in the target compound enables click chemistry and Sonogashira coupling, whereas analogs with formyl () or amino () groups undergo distinct reactions (e.g., Schiff base formation or amide coupling).
  • Stability: The 2,2-dimethyl groups in the target compound likely enhance stability by reducing azetidine ring strain compared to non-methylated analogs like tert-butyl 3-ethynylazetidine-1-carboxylate ().
  • Hydrogen Bonding: Compounds with hydroxyl or amino groups () participate in hydrogen bonding, influencing solubility and crystallinity, whereas the ethynyl group lacks such interactions .

Physicochemical Properties

Property Target Compound Formyl Analog Amino Derivative Hydroxymethyl Analog
Molecular Weight (g/mol) ~217 (inferred) 229.28 186.25 215.29
Functional Group Ethynyl Aldehyde Amine Hydroxyl
Boiling/Melting Point Not available Not available Not available Not available
Solubility Likely low in water due to Boc group Moderate in polar aprotic solvents Higher in polar solvents (amine group) Moderate (hydroxyl enhances polarity)

Biological Activity

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate (CAS No. 2703778-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular formula : C₁₁H₁₅N₁O₂
  • Molecular weight : 191.25 g/mol
  • Functional groups : Ethynyl, carboxylate, and tert-butyl groups.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Initial evaluations indicate effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
  • Antitumor Properties : Research indicates that derivatives of azetidine compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.

Antimicrobial Studies

A study published in PubMed highlighted the antimicrobial efficacy of azetidine derivatives, including this compound, against Mycobacterium tuberculosis and other pathogens. The compound demonstrated significant bactericidal activity with low cytotoxicity towards eukaryotic cells .

Antitumor Activity

In a recent investigation into azetidine derivatives' antitumor effects, this compound was found to induce apoptosis in several cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Case Studies

StudyFindingsReference
Antimicrobial EfficacyEffective against M. tuberculosis with low cytotoxicity
Antitumor ActivityInduces apoptosis in cancer cells via caspase activation
Enzymatic InhibitionPotential inhibitor of metabolic enzymes

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